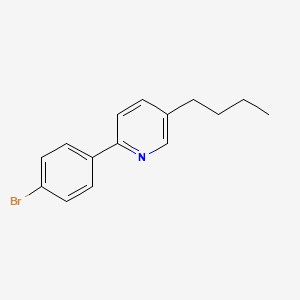

2-(4-Bromophenyl)-5-butylpyridine

CAS No.: 99217-22-8

Cat. No.: VC6191020

Molecular Formula: C15H16BrN

Molecular Weight: 290.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99217-22-8 |

|---|---|

| Molecular Formula | C15H16BrN |

| Molecular Weight | 290.204 |

| IUPAC Name | 2-(4-bromophenyl)-5-butylpyridine |

| Standard InChI | InChI=1S/C15H16BrN/c1-2-3-4-12-5-10-15(17-11-12)13-6-8-14(16)9-7-13/h5-11H,2-4H2,1H3 |

| Standard InChI Key | YHEMLKSKGNAPSO-UHFFFAOYSA-N |

| SMILES | CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |

Introduction

Structural and Molecular Characteristics

2-(4-Bromophenyl)-5-butylpyridine (C₁₅H₁₆BrN, molecular weight: 290.20 g/mol) features a pyridine core substituted with a bromine-bearing phenyl group and a linear butyl chain. The bromophenyl group introduces electron-withdrawing effects, influencing the pyridine ring’s electronic density and reactivity, while the butyl chain contributes steric bulk and lipophilicity.

Electronic and Steric Effects

The 4-bromophenyl group at position 2 creates a meta-directing effect on the pyridine ring, potentially guiding further electrophilic substitutions or metal-catalyzed couplings . The butyl group at position 5 enhances solubility in nonpolar solvents, as seen in analogs like 4-tert-butylpyridine, which exhibits a density of 0.923 g/mL and a boiling point of 196–197°C .

Crystallographic Considerations

While no single-crystal data exist for this compound, related palladium complexes with N-(4-bromophenyl)pyridine-2-carboxamidato ligands exhibit square-planar geometries, suggesting that steric interactions between substituents could influence molecular packing in the solid state .

Synthetic Methodologies

The synthesis of 2-(4-Bromophenyl)-5-butylpyridine likely involves multi-step strategies combining heterocycle formation and functionalization.

Pyridine Ring Construction

A Hantzsch-like condensation could assemble the pyridine core. For example, reacting 4-bromoacetophenone with an ammonium source and a β-ketoester derivative might yield dihydropyridine intermediates, which are subsequently oxidized to the aromatic pyridine . Alternatively, the Pfitzinger reaction, employed for quinoline synthesis in source , could be adapted using isatin derivatives and ketones bearing the butyl group.

Representative Reaction Scheme

-

Pyridine Formation:

-

Butylation:

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm), butyl chain protons (δ 0.9–1.7 ppm), and coupling patterns indicative of substituent positions. Disappearance of NH peaks in analogous complexes confirms successful functionalization .

-

FT-IR: Key bands include C–Br stretch (~525 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and aliphatic C–H (~2900 cm⁻¹) .

-

Mass Spectrometry: Molecular ion peak at m/z 290 (M⁺) and fragments corresponding to Br loss (m/z 210) and butyl cleavage.

Thermal and Solubility Data

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring favors substitutions at the para position relative to the nitrogen. Nitration or sulfonation would likely occur at position 4, guided by the bromophenyl group’s directing effects .

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed couplings. For instance, a Heck reaction with alkenes or a Buchwald-Hartwig amination could diversify the molecule’s periphery, as demonstrated in palladium complexes .

Alkyl Chain Modifications

The butyl group may undergo oxidation to a carboxylic acid or ketone, enabling further derivatization. Source highlights similar transformations in quinoline systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume